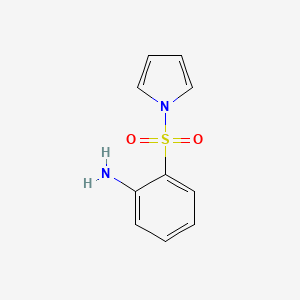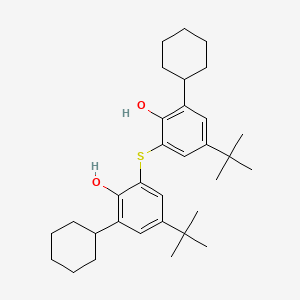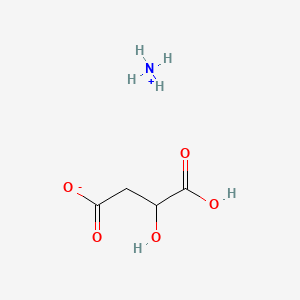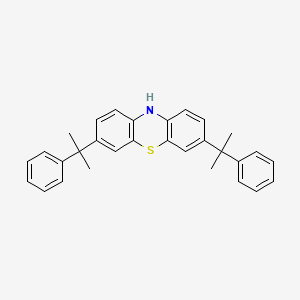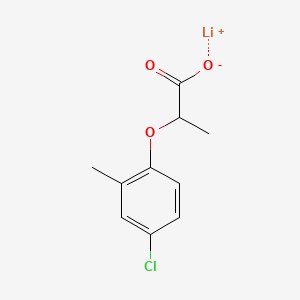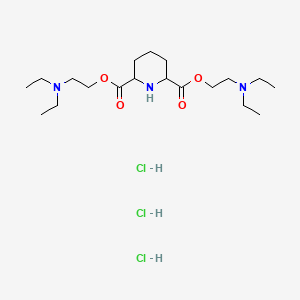
3-m-Toluidinopropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-m-Toluidinopropane-1,2-diol: is an organic compound with the molecular formula C10H15NO2 It is a derivative of toluidine and is characterized by the presence of a propanediol group attached to the toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-m-Toluidinopropane-1,2-diol typically involves the reaction between glycidol and m-toluidine. The reaction proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process may also involve purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-m-Toluidinopropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-m-Toluidinopropane-1,2-diol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, providing insights into their mechanisms of action .
Medicine: Its ability to undergo various chemical transformations makes it a versatile starting material for drug synthesis .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-m-Toluidinopropane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Toloxatone: A related compound used as an antidepressant.
3-Monochloropropane-1,2-diol: Another related compound with different chemical properties and applications.
Uniqueness: 3-m-Toluidinopropane-1,2-diol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, from chemistry to medicine .
Properties
CAS No. |
42902-52-3 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(3-methylanilino)propane-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-9(5-8)11-6-10(13)7-12/h2-5,10-13H,6-7H2,1H3 |
InChI Key |
JODOBYDEHOMWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


